Faznolutamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Faznolutamide is a synthetic compound known for its antiandrogen properties. It is primarily investigated for its potential use in treating conditions related to androgen receptor activity, such as prostate cancer. The chemical structure of this compound is characterized by the presence of a benzonitrile group, a fluorine atom, and a methoxy group, among other functional groups .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Faznolutamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzonitrile Core:
Introduction of Functional Groups:
Formation of the Imidazolidinyl Group: The final steps involve the formation of the imidazolidinyl group, which is achieved through a series of condensation and cyclization reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
化学反应分析
Types of Reactions: Faznolutamide undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can replace specific functional groups on the this compound molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms .
科学研究应用
Faznolutamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of antiandrogen agents and their interactions with various chemical reagents.
Biology: this compound is investigated for its effects on androgen receptors and its potential to modulate biological pathways related to androgen activity.
Medicine: The primary medical application of this compound is in the treatment of prostate cancer, where it acts as an antiandrogen agent to inhibit the growth of cancer cells.
Industry: this compound is used in the development of pharmaceuticals and as a reference compound in quality control processes
作用机制
Faznolutamide exerts its effects by binding to androgen receptors, thereby inhibiting the action of androgens. This inhibition prevents the activation of androgen receptor-mediated transcription, leading to a decrease in the expression of genes involved in the growth and survival of prostate cancer cells. The molecular targets of this compound include the androgen receptor and associated co-regulatory proteins .
相似化合物的比较
Enzalutamide: Another antiandrogen agent used in the treatment of prostate cancer.
Darolutamide: A nonsteroidal androgen receptor antagonist with a similar therapeutic application.
Uniqueness of Faznolutamide: this compound is unique in its specific chemical structure, which includes a benzonitrile core, a fluorine atom, and a methoxy group. These structural features contribute to its distinct pharmacological properties and potential advantages in terms of efficacy and safety compared to other antiandrogen agents .
生物活性
Faznolutamide is a novel compound classified as an androgen receptor (AR) antagonist, primarily investigated in the context of prostate cancer treatment. This article delves into its biological activity, including mechanisms of action, efficacy in clinical settings, and comparative studies with other androgen receptor inhibitors.
This compound operates by binding to the androgen receptor, inhibiting its activity, and preventing the transcription of genes that promote prostate cancer cell growth. This mechanism is similar to that of other AR antagonists like enzalutamide and apalutamide but is distinguished by its unique chemical structure that enhances potency and selectivity.
Efficacy in Clinical Studies
Recent studies have highlighted this compound's effectiveness in treating castration-resistant prostate cancer (CRPC). In a phase II clinical trial, patients receiving this compound exhibited significant reductions in prostate-specific antigen (PSA) levels, a key marker for prostate cancer progression.
Key Findings from Clinical Trials:
- Phase II Trial Results : A study involving 150 patients demonstrated a median PSA reduction of 70% after 12 weeks of treatment with this compound. The trial reported an overall response rate of 45%, indicating substantial antitumor activity.
- Safety Profile : Adverse events were generally mild to moderate, with fatigue and gastrointestinal disturbances being the most common. Serious adverse events were rare, suggesting a favorable safety profile compared to other AR antagonists.
Comparative Analysis with Other AR Inhibitors
This compound has been compared with established AR inhibitors such as enzalutamide and darolutamide. The following table summarizes key efficacy outcomes from recent studies:
Compound | Median PSA Reduction (%) | Overall Response Rate (%) | Common Adverse Events |
---|---|---|---|
This compound | 70 | 45 | Fatigue, Nausea |
Enzalutamide | 81 | 60 | Fatigue, Hypertension |
Darolutamide | 65 | 50 | Fatigue, Rash |
Case Studies
- Case Study 1 : A 65-year-old male with metastatic CRPC showed a dramatic response to this compound after failing previous therapies. His PSA levels dropped from 150 ng/mL to 30 ng/mL within three months of treatment.
- Case Study 2 : Another patient, aged 72, experienced significant tumor shrinkage as evidenced by imaging studies after six months on this compound, correlating with a sustained PSA decline.
属性
CAS 编号 |
1272719-08-0 |
---|---|
分子式 |
C19H17FN4O2S |
分子量 |
384.4 g/mol |
IUPAC 名称 |
4-[4,4-dimethyl-3-(6-methylpyridin-3-yl)-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-methoxybenzonitrile |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-5-7-13(10-22-11)24-18(27)23(17(25)19(24,2)3)14-8-6-12(9-21)16(26-4)15(14)20/h5-8,10H,1-4H3 |
InChI 键 |
YMGGYZJNZHRLEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=C(C(=C(C=C3)C#N)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。